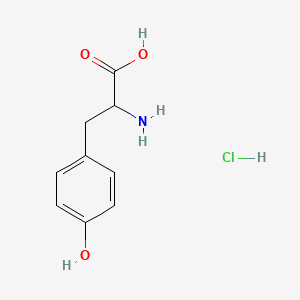
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the reaction of 4-hydroxyphenylacetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce tyrosine, which is then chemically converted to its hydrochloride salt .
化学反応の分析
Types of Reactions
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Converts the phenolic hydroxyl group to a quinone structure
Reduction: Reduces the quinone back to the phenolic form
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Restored phenolic compounds
Substitution: Various substituted tyrosine derivatives
科学的研究の応用
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride involves its conversion to L-DOPA, which is then decarboxylated to produce dopamine. Dopamine acts on dopamine receptors in the brain, influencing mood, motivation, and motor control . The compound also participates in the synthesis of other neurotransmitters like norepinephrine and epinephrine .
類似化合物との比較
Similar Compounds
L-Tyrosine: The natural form of tyrosine, used in protein synthesis
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease
Phenylalanine: Another amino acid that is a precursor to tyrosine
Uniqueness
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free amino acid form . This makes it particularly useful in pharmaceutical formulations and research applications .
特性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H |
InChIキー |
JJWFIVDAMOFNPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



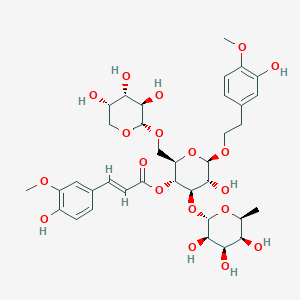
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
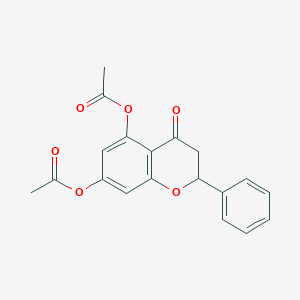
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
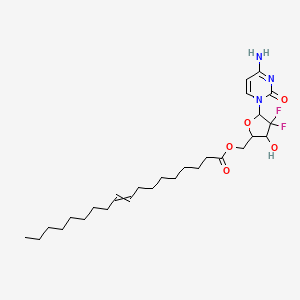
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)

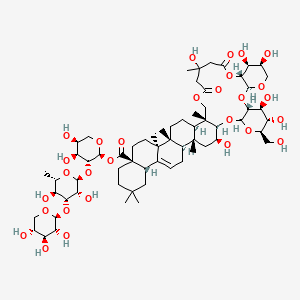
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)
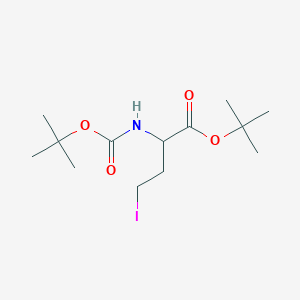
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
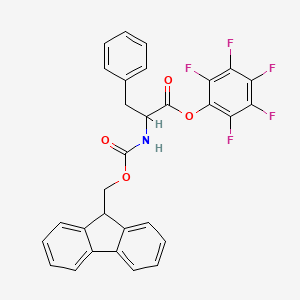
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
